molecular formula C16H13ClO B12462574 3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran

3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran

Cat. No.: B12462574
M. Wt: 256.72 g/mol
InChI Key: MWQSSUHYVBTJRL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the 4-chlorophenyl and dimethyl groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with 2,5-dimethylphenol, followed by cyclization to form the benzofuran ring. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenation with chlorine (Cl2) or bromine (Br2), nitration with nitric acid (HNO3), and sulfonation with sulfuric acid (H2SO4).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-methyl-1H-indole: Similar in structure but contains an indole ring instead of a benzofuran ring.

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring and exhibits different chemical properties.

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrrole: Contains a pyrrole ring and has distinct biological activities

Uniqueness

3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran is unique due to the presence of both the 4-chlorophenyl and dimethyl groups, which impart specific chemical reactivity and biological activity. Its benzofuran ring structure also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C16H13ClO

Molecular Weight

256.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-1-benzofuran

InChI

InChI=1S/C16H13ClO/c1-10-3-8-15-14(9-10)16(11(2)18-15)12-4-6-13(17)7-5-12/h3-9H,1-2H3

InChI Key

MWQSSUHYVBTJRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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